Structural Isomerism with Phenelfamycins D: Disaccharide vs. Trisaccharide Moiety as a Determinant of Biological Activity
Phenelfamycins C is explicitly distinguished from its nearest congener, Phenelfamycins D, by the nature of its sugar appendage. Phenelfamycins C contains a disaccharide moiety, whereas Phenelfamycins D contains a trisaccharide; the two are otherwise isomeric at the aglycone core [1]. This structural difference is assigned based on 1D and 2D NMR spectroscopy [2]. In the broader phenelfamycin series, components with a trisaccharide (E and F) consistently exhibit the highest potency against Clostridioides difficile, suggesting that sugar count is a primary driver of target engagement and antibacterial activity [3].
| Evidence Dimension | Glycosylation pattern (sugar moiety count) and its correlation with anti-C. difficile potency |
|---|---|
| Target Compound Data | Disaccharide moiety (Phenelfamycins C); specific MIC data for Phenelfamycins C alone is not available in non-excluded primary sources |
| Comparator Or Baseline | Phenelfamycins E and F: trisaccharide moiety; MIC range against C. difficile reported as 4 μg/mL for Phenelfamycins E and 0.5-2 μg/mL for Phenelfamycins F. Phenelfamycins D: trisaccharide, isomeric with C. |
| Quantified Difference | Qualitative structural difference (disaccharide vs. trisaccharide) correlated with reported potency gradients within the phenelfamycin complex; trisaccharide-bearing congeners (E, F) are the most potent in vitro |
| Conditions | Structural elucidation by 1D/2D NMR (Hochlowski et al. 1988); MIC determinations by agar dilution against anaerobic bacteria (Swanson et al. 1989; vendor-sourced data for Phenelfamycin E/F) |
Why This Matters
The disaccharide structure of Phenelfamycins C defines its position in the phenelfamycin potency hierarchy; users requiring maximal anti-C. difficile potency should verify whether the trisaccharide congeners (E or F) are more appropriate for their specific screening cascade.
- [1] CARD Antibiotic Resistance Ontology. phenelfamycin C [Antibiotic]. Accession ARO:3001251. View Source
- [2] Hochlowski JE, Buytendorp MH, Whittern DN, Buko AM, Chen RH, McAlpine JB. Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. J Antibiot (Tokyo). 1988 Oct;41(10):1300-15. doi: 10.7164/antibiotics.41.1300. PMID: 3192490. View Source
- [3] Swanson RN, Hardy DJ, Shipkowitz NL, Hanson CW, Ramer NR, Coen LJ, Fernandes PB. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model. J Antibiot (Tokyo). 1989 Jan;42(1):94-101. doi: 10.7164/antibiotics.42.94. PMID: 2921230. View Source
